N-benzyl-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C26H21N3O3S and a molecular weight of 455.53 g/mol. This compound is characterized by its unique benzofuro[3,2-d]pyrimidine core structure, which is known for its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, starting with the preparation of the benzofuro[3,2-d]pyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate benzyl and pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines .
Scientific Research Applications
N-benzyl-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Uniqueness
N-benzyl-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its specific benzofuro[3,2-d]pyrimidine core, which imparts unique pharmacological properties. This core structure is less common compared to other heterocyclic compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
N-benzyl-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-18-11-13-20(14-12-18)16-30-26(32)25-24(21-9-5-6-10-22(21)33-25)29-27(30)34-17-23(31)28-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAKBMVGLBFPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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